3-Ethoxy-4-nitrobenzoic acid

Description

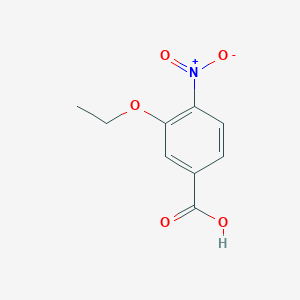

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPRGHWABASJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625461 | |

| Record name | 3-Ethoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-32-4 | |

| Record name | 3-Ethoxy-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the synthetic pathways for 3-ethoxy-4-nitrobenzoic acid, a key intermediate in the pharmaceutical and dye industries. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary and alternative synthetic routes, including step-by-step protocols, mechanistic insights, and comparative analysis of different methodologies.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid, an ethoxy group, and a nitro group on a benzene ring, allows for a variety of chemical transformations. These functional groups make it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients and dyes. A notable application is its use as an intermediate in the production of azo dyes, where it can be functionalized to form either the diazo component or the coupling component.[1]

Primary Synthesis Pathway: Ethylation of 3-Hydroxy-4-nitrobenzoic Acid

A direct and efficient method for the synthesis of this compound is through the ethylation of 3-hydroxy-4-nitrobenzoic acid. This pathway is advantageous due to the commercial availability of the starting material and the straightforward nature of the etherification reaction.

Synthesis of the Precursor: 3-Hydroxy-4-nitrobenzoic Acid

The precursor, 3-hydroxy-4-nitrobenzoic acid, can be synthesized via the nitration of m-hydroxybenzoic acid.[2] An alternative route involves the nitration of m-cresol followed by oxidation of the methyl group to a carboxylic acid.[3]

Protocol for Nitration of m-Hydroxybenzoic Acid:

-

Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

-

Cool the solution to 35-40°C.

-

Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over 4 hours with continuous stirring.

-

Filter the resulting product, wash with carbon tetrachloride, and recrystallize from dilute alcohol.[2]

Ethylation Protocol

The ethylation of the phenolic hydroxyl group of 3-hydroxy-4-nitrobenzoic acid is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), to the solution and stir at room temperature until the deprotonation is complete.

-

Introduce an ethylating agent, such as diethyl sulfate ((C₂H₅)₂SO₄) or ethyl bromide (C₂H₅Br) (1.1-1.2 eq), to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

-

Base: A base is required to deprotonate the weakly acidic phenolic hydroxyl group, thereby increasing its nucleophilicity. The choice of base depends on the desired reactivity and the tolerance of other functional groups.

-

Ethylating Agent: Diethyl sulfate and ethyl bromide are common and effective ethylating agents. Diethyl sulfate is often more reactive.

-

Temperature: Heating the reaction mixture increases the rate of the reaction, leading to a shorter reaction time.

Visualizing the Primary Synthesis Pathway

Caption: Primary synthesis of this compound via ethylation.

Alternative Synthesis Pathway: Nitration of 3-Ethoxybenzoic Acid

An alternative approach to synthesizing this compound is the direct nitration of 3-ethoxybenzoic acid. This method is also a viable option, particularly if 3-ethoxybenzoic acid is a readily available starting material.

Experimental Protocol:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

-

Dissolve 3-ethoxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid.

-

Cool the solution of 3-ethoxybenzoic acid in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the 3-ethoxybenzoic acid solution, ensuring the temperature is maintained below 5°C.

-

After the addition is complete, continue stirring the mixture at 0°C for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield this compound.[1]

Causality Behind Experimental Choices:

-

Nitrating Mixture: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution reaction.

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.

-

Solvent: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

Visualizing the Alternative Synthesis Pathway

Caption: Alternative synthesis via nitration of 3-ethoxybenzoic acid.

Comparative Analysis of Synthesis Pathways

| Feature | Primary Pathway (Ethylation) | Alternative Pathway (Nitration) |

| Starting Material | 3-Hydroxy-4-nitrobenzoic Acid | 3-Ethoxybenzoic Acid |

| Key Reaction | Williamson Ether Synthesis (SN2) | Electrophilic Aromatic Substitution |

| Reagents | Base, Ethylating Agent | Concentrated HNO₃, Concentrated H₂SO₄ |

| Advantages | Generally milder reaction conditions, high selectivity. | Direct introduction of the nitro group. |

| Disadvantages | May require synthesis of the precursor if not readily available. | Highly exothermic, requires careful temperature control to avoid byproducts. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, the desired scale of production, and the available laboratory equipment. The ethylation of 3-hydroxy-4-nitrobenzoic acid offers a reliable and selective method, while the nitration of 3-ethoxybenzoic acid provides a more direct approach. Both pathways, when executed with precision and adherence to safety protocols, can yield the desired product in good purity and yield, enabling its further use in the development of pharmaceuticals and other fine chemicals.

References

An In-depth Technical Guide to 3-Ethoxy-4-nitrobenzoic Acid: Physicochemical Properties and Analytical Methodologies

Introduction

3-Ethoxy-4-nitrobenzoic acid is a substituted aromatic carboxylic acid, a class of compounds that serves as a cornerstone in the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring a carboxylic acid group, an ethoxy ether linkage, and a nitro group, it presents a unique electronic and steric profile. The interplay of these functional groups—the electron-withdrawing nature of the nitro group and the electron-donating resonance effect of the ethoxy group—imparts specific physicochemical properties that make it a valuable intermediate. This guide provides a detailed exploration of these properties, offering field-proven insights into their determination and significance for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems, ensuring technical accuracy and reproducibility.

Molecular Structure and Chemical Identifiers

The foundational step in understanding any chemical entity is to establish its precise structure and associated identifiers. The arrangement of the ethoxy and nitro groups on the benzoic acid scaffold is critical to all its chemical and physical behaviors.

Table 1: Chemical Identifiers and Structural Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 367501-32-4 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-] | [2] |

| InChIKey | YKHVUKSPKGXRJS-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. They are essential for designing synthetic routes, formulating solutions, and predicting pharmacokinetic profiles.

Table 2: Summary of Physicochemical Data

| Property | Value | Significance & Expert Insights | Reference(s) |

|---|---|---|---|

| Appearance | Light brown solid | The color is characteristic of many nitroaromatic compounds. Any significant deviation may suggest impurities. | [1] |

| Melting Point | 217-220 °C | A sharp melting point in this range is a primary indicator of high purity. A broad range suggests the presence of impurities which disrupt the crystal lattice. | [1] |

| Solubility | Insoluble in water | Low aqueous solubility is expected due to the largely nonpolar aromatic ring and ethyl group. Soluble in polar organic solvents like DMSO, ethanol, and chloroform. This is critical for selecting appropriate solvents for synthesis, purification, and biological assays. | [3][4][5] |

| Acidity (pKa) | Predicted: ~3.2-3.6 | The pKa is lower (more acidic) than benzoic acid (pKa ≈ 4.2). Causality: The potent electron-withdrawing nitro group at the para-position stabilizes the carboxylate anion through resonance and induction, facilitating proton dissociation. This increased acidity is a key feature for its reactivity and potential interactions in biological systems. | [6][7] |

| Lipophilicity (XLogP3) | 2.1 | This moderate LogP value suggests a balance between hydrophilicity and lipophilicity, indicating potential for good membrane permeability, a crucial parameter in drug design. |[2] |

Spectroscopic Profile: The Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The combination of NMR, IR, and Mass Spectrometry offers a complete and self-validating picture of this compound.[8]

Table 3: Key Spectroscopic Data

| Technique | Expected Peaks / Signals | Interpretation & Rationale |

|---|---|---|

| ¹H NMR | δ ~10-13 (s, 1H), δ ~8.0 (d, 1H), δ ~7.8 (dd, 1H), δ ~7.3 (d, 1H), δ ~4.2 (q, 2H), δ ~1.5 (t, 3H) | -COOH: Broad singlet, downfield due to deshielding. Ar-H: Aromatic protons show distinct splitting based on their neighbors. -OCH₂CH₃: The ethoxy group shows a characteristic quartet for the CH₂ adjacent to the oxygen and a triplet for the terminal CH₃. |

| ¹³C NMR | δ ~165, δ ~155, δ ~145, δ ~132, δ ~125, δ ~115, δ ~65, δ ~15 | C=O: Carboxyl carbon. Ar-C: Aromatic carbons with varied shifts due to substituent effects (C-O, C-NO₂, C-COOH). -OCH₂CH₃: Aliphatic carbons of the ethoxy group. |

| IR (Infrared) | ~2500-3300 cm⁻¹ (broad), ~1700 cm⁻¹ (strong), ~1520 & ~1340 cm⁻¹ (strong), ~1250 cm⁻¹ (strong) | O-H stretch (acid): Very broad due to hydrogen bonding. C=O stretch (acid): Strong, sharp carbonyl peak. N-O stretch (nitro): Two strong, characteristic asymmetric and symmetric stretching bands. C-O stretch (ether/acid): Indicates the ether and carboxylic acid C-O bonds. |

| Mass Spec (MS) | m/z = 211 (M⁺) | Molecular Ion: Confirms the molecular weight. Fragmentation may include loss of -OH (m/z 194), -COOH (m/z 166), and -C₂H₅ (m/z 182). |

Note: Predicted NMR values are based on standard substituent effects on a benzene ring. Actual values may vary slightly depending on the solvent and instrument.[9][10]

Experimental Protocols for Characterization

To ensure scientific integrity, the properties listed above must be verifiable through robust experimental protocols. The following methodologies represent standard, self-validating procedures for the characterization of this compound.

Protocol: Melting Point Determination

Rationale: The melting point is a rapid and effective physical measurement for assessing the purity of a crystalline solid. Impurities depress and broaden the melting range. This protocol uses the capillary method, a standard technique in organic chemistry labs.

Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to about 20 °C below the expected melting point (expected: 217-220 °C).[1]

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first liquid drop appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Validation: The melting range is reported as T₁-T₂. A sharp range (≤ 2 °C) within the literature value confirms high purity.

Protocol: Purity Assessment by Reverse-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, separating the target compound from any impurities. A reverse-phase method is chosen due to the moderate polarity of the analyte. The appearance of a single, sharp, and symmetrical peak validates the compound's purity.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (provides protons to keep the carboxylic acid in its neutral form).

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Gradient Elution: Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over 15-20 minutes. This ensures that any impurities with different polarities are effectively separated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 254 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at approximately 1 mg/mL.

-

Validation: A pure sample will yield a single major peak in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A result of >98% is typically considered high purity for research applications.[11][12]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The following guidelines are derived from safety data for structurally related nitrobenzoic acids.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]

-

Inhalation: The compound is a solid powder; avoid generating dust. Handle in a well-ventilated area or a chemical fume hood. May cause respiratory irritation.[15][16]

-

Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[15]

Conclusion

This compound is a well-defined chemical entity with distinct physicochemical properties governed by its unique substitution pattern. Its moderate lipophilicity, defined acidity, and crystalline nature make it a tractable and useful building block in synthetic chemistry. The analytical protocols detailed in this guide—melting point determination and RP-HPLC analysis—provide a robust framework for verifying its identity and purity, ensuring the reliability of downstream applications. A thorough understanding of this compound's properties, as outlined here, is essential for any scientist aiming to leverage its potential in research and development.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 3-(Ethoxymethoxy)-4-nitrobenzoic acid | C10H11NO6 | CID 65369137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. P-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. quora.com [quora.com]

- 7. doubtnut.com [doubtnut.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-Methoxy-4-nitrobenzoic acid | SIELC Technologies [sielc.com]

- 12. 128460250 [thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. 3-Methoxy-4-nitrobenzoic acid - High purity | EN [georganics.sk]

An In-depth Technical Guide to 3-Ethoxy-4-nitrobenzoic acid (CAS: 367501-32-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-nitrobenzoic acid, with the CAS number 367501-32-4, is a substituted aromatic carboxylic acid. Its structure, featuring an ethoxy group and a nitro group on a benzoic acid scaffold, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the carboxylic acid function, combined with the steric and electronic influence of the ethoxy group, impart a unique reactivity profile to the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 217-220 °C[1]. The presence of the carboxylic acid and nitro groups makes it a polar molecule. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 367501-32-4 | N/A |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Melting Point | 217-220 °C | [1] |

| Physical State | Solid | [1] |

| InChI | InChI=1S/C9H9NO5/c1-2-15-8-5-6(9(11)12)3-4-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12) | N/A |

| SMILES | O=C(O)C1=CC=C(C(OCC)=C1)N(=O)=O | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available precursor. A plausible and efficient synthetic route involves the nitration of 3-ethoxybenzoic acid. The ethoxy group at the meta-position directs the incoming nitro group to the ortho and para positions. Due to steric hindrance from the ethoxy group and the carboxylic acid, the major product is the desired this compound.

An alternative approach involves the ethylation of 3-hydroxy-4-nitrobenzoic acid, a reaction that proceeds via a Williamson ether synthesis. This method is advantageous if the hydroxylated precursor is more accessible.

Experimental Protocol: Ethylation of 3-hydroxy-4-nitrobenzoic acid

This protocol describes a general procedure for the synthesis of this compound from 3-hydroxy-4-nitrobenzoic acid.

Materials:

-

3-hydroxy-4-nitrobenzoic acid

-

Ethyl iodide (or diethyl sulfate)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable polar aprotic solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in acetone.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Williamson ether synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), and three aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and carboxylic acid groups, and the electron-donating ethoxy group.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the aromatic C-H and C=C stretches, the C-O stretches of the ether and carboxylic acid, and the symmetric and asymmetric stretches of the nitro group.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (211.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and the carboxylic acid group.

Applications in Drug Development

Nitrobenzoic acids and their derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to construct complex heterocyclic systems. The carboxylic acid group provides a handle for amide bond formation, a key reaction in medicinal chemistry.

While specific examples of blockbuster drugs synthesized from this compound are not prominent in the literature, its structural motifs are present in various biologically active compounds. For instance, the related compound, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, is an intermediate in the synthesis of entacapone, a drug used in the treatment of Parkinson's disease[1]. This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

The general workflow for utilizing a building block like this compound in drug discovery is outlined in the diagram below.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis is achievable through established chemical transformations. While detailed spectroscopic and application data are currently limited in the public domain, its structural features suggest it is a valuable building block for creating diverse molecular libraries for drug discovery. Further research into the reactivity and applications of this compound is warranted and will likely unveil its full potential in medicinal chemistry and materials science.

References

A Spectroscopic Investigation of 3-Ethoxy-4-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Ethoxy-4-nitrobenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra, this document synthesizes information from analogous compounds and established spectroscopic principles to predict and interpret the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound belongs to the family of substituted benzoic acids, which are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. The specific arrangement of the ethoxy, nitro, and carboxylic acid groups on the benzene ring dictates the molecule's electronic properties, reactivity, and potential biological activity. Accurate structural elucidation is paramount, and spectroscopic techniques provide the most powerful and non-destructive means to achieve this.

This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this compound. By understanding the expected spectral features, researchers can confidently identify this compound, assess its purity, and gain insights into its molecular structure.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-nitrobenzoic Acid: Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-4-nitrobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its molecular architecture, featuring an ethoxy group and a nitro group on a benzoic acid scaffold, offers versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection of starting materials and the rationale behind the chosen reaction pathways. We will explore two principal strategies: the etherification of a pre-functionalized nitro-aromatic core and the nitration of an ethoxy-substituted benzoic acid derivative. Each approach will be dissected to highlight its advantages, challenges, and practical considerations for laboratory and potential scale-up applications.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in organic synthesis. The presence of the carboxylic acid, nitro, and ethoxy groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of dyes, pigments, and importantly, pharmaceutical agents. The strategic positioning of these functional groups enables chemists to construct complex molecular frameworks with desired electronic and steric properties.

Retrosynthetic Analysis: Devising Synthetic Strategies

A retrosynthetic approach to this compound reveals two logical and convergent synthetic disconnections. These pathways form the basis of the most common and practical laboratory preparations of the target molecule.

Caption: Retrosynthetic analysis of this compound.

This guide will now delve into the practical execution of these two primary synthetic strategies.

Pathway 1: Ethylation of 3-Hydroxy-4-nitrobenzoic Acid

This is a widely employed and reliable method for the synthesis of this compound. The core of this strategy lies in the Williamson ether synthesis, a classic and robust C-O bond-forming reaction.

Starting Material: 3-Hydroxy-4-nitrobenzoic Acid

The commercially available 3-Hydroxy-4-nitrobenzoic acid is the cornerstone of this pathway.[1][2] Its synthesis is typically achieved through the nitration of m-hydroxybenzoic acid.[3][4] An alternative route involves the nitration of m-cresol followed by oxidation of the methyl group to a carboxylic acid.[5]

The Ethylation Reaction: Mechanism and Reagents

The ethylation of the phenolic hydroxyl group of 3-Hydroxy-4-nitrobenzoic acid proceeds via a nucleophilic substitution reaction. The hydroxyl group is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent.

Key Reagents for Ethylation:

| Reagent Category | Specific Examples | Role in Reaction |

| Ethylating Agents | Ethyl iodide, Ethyl bromide, Diethyl sulfate | Source of the ethyl group |

| Bases | Potassium carbonate, Sodium carbonate, Sodium hydroxide | Deprotonates the phenolic hydroxyl group |

| Solvents | Acetone, Dimethylformamide (DMF), Ethanol | Provides a medium for the reaction |

The choice of reagents is critical for optimizing the reaction yield and minimizing side reactions. For instance, diethyl sulfate is often a more reactive and cost-effective ethylating agent than ethyl halides. The selection of the base and solvent system depends on the reactivity of the starting material and the desired reaction temperature.

Experimental Protocol: A Step-by-Step Guide

The following is a representative protocol for the ethylation of 3-hydroxy-4-nitrobenzoic acid.

-

Preparation: To a solution of 3-hydroxy-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate.

-

Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., diethyl sulfate) to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours to ensure complete reaction.

-

Work-up and Purification: After cooling, the reaction mixture is typically acidified to precipitate the product. The crude this compound can then be purified by recrystallization.

Pathway 2: Nitration of 3-Ethoxybenzoic Acid

An alternative and equally viable route involves the direct nitration of 3-Ethoxybenzoic acid. This pathway leverages the principles of electrophilic aromatic substitution, where the regioselectivity of the nitration is a key consideration.

Starting Material: 3-Ethoxybenzoic Acid

3-Ethoxybenzoic acid is a commercially available starting material.[6] It can be prepared from 3-hydroxybenzoic acid via ethylation, similar to the process described in Pathway 1.

The Nitration Reaction: Directing Effects and Reagents

The nitration of 3-Ethoxybenzoic acid involves the introduction of a nitro group onto the aromatic ring using a nitrating agent. The ethoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator.[7] The interplay of these directing effects will determine the position of the incoming nitro group. In this case, the activating effect of the ethoxy group directs the nitration to the positions ortho and para to it.

Common Nitrating Agents:

| Nitrating Agent | Description |

| Mixed Acid | A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common and powerful nitrating agent.[7] |

| Fuming Nitric Acid | A more reactive form of nitric acid, often used for less reactive substrates.[4] |

| Nitric Acid in Acetic Anhydride | A milder nitrating system that can sometimes offer better selectivity. |

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the general procedure for the nitration of 3-ethoxybenzoic acid.

-

Preparation of Nitrating Mixture: Carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, typically in a cold bath to control the exothermic reaction.

-

Addition of Substrate: Slowly add 3-ethoxybenzoic acid to the nitrating mixture while maintaining a low temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature for a specified period.

-

Work-up and Purification: Pour the reaction mixture onto ice to precipitate the product. The crude this compound is then collected by filtration and purified by recrystallization.

Alternative Synthetic Approaches

While the two pathways described above are the most common, other strategies for the synthesis of this compound and its analogs have been reported. These include:

-

Oxidation of 3-Ethoxy-4-nitrotoluene: This method involves the oxidation of the methyl group of 3-ethoxy-4-nitrotoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate or sodium dichromate.[8][9][10][11] This approach is analogous to the synthesis of p-nitrobenzoic acid from p-nitrotoluene.[12]

-

Multi-step synthesis from vanillin: Vanillin can be converted to vanillic acid,[13][14][15] which can then be nitrated and subsequently ethylated to yield the desired product.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, with the ethylation of 3-hydroxy-4-nitrobenzoic acid and the nitration of 3-ethoxybenzoic acid being the most direct and widely used methods. The choice of the optimal route depends on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific requirements for purity. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount for the successful and efficient synthesis of this valuable chemical intermediate.

References

- 1. Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid | lookchem [lookchem.com]

- 2. 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 6. 3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sga.profnit.org.br [sga.profnit.org.br]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 10. benchchem.com [benchchem.com]

- 11. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 12. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Whole-cell bioconversion of vanillin to vanillic acid by Streptomyces viridosporus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethoxy-4-nitrobenzoic Acid: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, is a key organic intermediate with significant potential in various fields of chemical synthesis, particularly in the development of pharmaceuticals and novel materials. Its molecular architecture, featuring an ethoxy group and a nitro group on a benzoic acid scaffold, provides a versatile platform for a wide range of chemical modifications. The electron-withdrawing nature of the nitro group, combined with the directing effects of the ethoxy and carboxylic acid functionalities, makes it a valuable precursor for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its commercial availability, synthesis, physicochemical properties, and key applications, offering a technical resource for researchers and professionals in drug discovery and chemical development.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. It is typically offered in various purity grades and quantities, catering to both small-scale research and larger developmental needs. When sourcing this compound, it is crucial to consider the purity, as impurities can significantly impact the outcome of subsequent synthetic steps.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Various Fine Chemical Suppliers | 367501-32-4 | C₉H₉NO₅ | 211.17 g/mol | Typically ≥97% | mg to kg scale |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic nitration of 4-ethoxybenzoic acid. The presence of the activating ethoxy group and the deactivating but meta-directing carboxylic acid group on the benzene ring directs the incoming nitro group to the position ortho to the ethoxy group and meta to the carboxylic acid.

A well-established method for this transformation involves the use of a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to minimize the formation of by-products. A patented process highlights an efficient method for the preparation of 3-nitro-4-alkoxybenzoic acids, which can be specifically applied to the synthesis of the ethoxy derivative with high purity and yield[1].

Experimental Protocol: Nitration of 4-Ethoxybenzoic Acid

This protocol is adapted from established procedures for the nitration of alkoxybenzoic acids[1].

Materials:

-

4-Ethoxybenzoic acid

-

Concentrated Nitric Acid (60-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric excess of concentrated nitric acid to a measured amount of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 4-ethoxybenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5 °C.

-

Nitration Reaction: While vigorously stirring the solution of 4-ethoxybenzoic acid, slowly add the pre-cooled nitrating mixture dropwise via a dropping funnel. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and other side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a low temperature for a designated period, typically 1-2 hours, to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This will quench the reaction and precipitate the crude this compound as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a product with high purity[1]. A patent for a similar process reports achieving a purity of 99.4% with a yield of 87.8%[1].

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Value / Description | Reference/Note |

| CAS Number | 367501-32-4 | - |

| Molecular Formula | C₉H₉NO₅ | - |

| Molecular Weight | 211.17 g/mol | - |

| Appearance | Expected to be a crystalline solid | Based on related compounds |

| Melting Point | 217-220 °C | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water. | Inferred from related structures |

| Acidity (pKa) | The nitro group's electron-withdrawing effect increases the acidity compared to benzoic acid. | Inferred from related structures |

Structural Elucidation by Spectroscopy

Spectroscopic techniques are essential for confirming the identity and purity of synthesized this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The two carbons of the ethoxy group would be found in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbonyl group, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of 211.17 g/mol . The fragmentation pattern would be expected to involve the loss of characteristic fragments such as the ethoxy group, the nitro group, and the carboxylic acid group.

Applications in Drug Discovery and Development

Nitroaromatic compounds, including nitrobenzoic acid derivatives, are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitro group serves as a versatile functional handle that can be readily reduced to an amino group, opening up a plethora of synthetic possibilities for building complex molecular scaffolds.

While specific blockbuster drugs directly derived from this compound are not prominently documented, its structural motifs are present in various biologically active molecules. The 3-ethoxy-4-nitrophenyl moiety can be considered a key building block for the synthesis of compounds targeting a range of therapeutic areas. The general importance of such intermediates lies in their ability to be transformed into more complex molecules, such as substituted anilines, which are precursors to a wide array of pharmaceuticals.

The reduction of the nitro group in this compound yields 3-amino-4-ethoxybenzoic acid, a trifunctional molecule with amino, ethoxy, and carboxylic acid groups. This derivative can then be used in a variety of coupling reactions to construct larger, more complex molecules with potential therapeutic applications.

Caption: Synthetic utility of this compound in drug discovery.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Nitro compounds can be toxic and may cause irritation upon contact with the skin or eyes, or upon inhalation. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Conclusion

This compound is a commercially available and synthetically accessible intermediate with significant potential for applications in research and development, particularly in the pharmaceutical and fine chemical industries. Its straightforward synthesis via the nitration of 4-ethoxybenzoic acid, combined with the versatility of its functional groups, makes it a valuable building block for the creation of more complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable technical resource for scientists and researchers working in the field of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis and Theoretical Yield of 3-Ethoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, is a valuable building block in organic synthesis. Its molecular structure, featuring an ethoxy group and a nitro group on a benzoic acid scaffold, offers multiple reactive sites for the construction of more complex molecules. This makes it a significant intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1] The nitro group can be readily reduced to an amine, opening pathways to a diverse range of amide and heterocyclic compounds. The ethoxy group influences the molecule's lipophilicity and metabolic stability, properties of keen interest in drug design. This guide provides a comprehensive overview of the synthesis of this compound, with a detailed focus on the calculation of its theoretical yield, a critical parameter for assessing reaction efficiency.

Synthetic Pathway: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is through the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[2][3] In this specific synthesis, the phenolic hydroxyl group of 3-hydroxy-4-nitrobenzoic acid is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent like ethyl iodide.

The choice of reagents and reaction conditions is crucial for maximizing the yield and purity of the final product. A primary alkyl halide, such as ethyl iodide, is preferred to minimize the competing elimination reaction.[3] The selection of a suitable base and solvent system is also critical for ensuring the efficient formation of the phenoxide and facilitating the subsequent nucleophilic attack.

Calculating the Theoretical Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. To calculate the theoretical yield of this compound, we must first identify the limiting reactant. This is the reactant that will be completely consumed first, thereby determining the maximum amount of product that can be formed.

The balanced chemical equation for the synthesis of this compound from 3-hydroxy-4-nitrobenzoic acid and ethyl iodide is:

C₇H₅NO₅ + C₂H₅I + NaOH → C₉H₉NO₅ + NaI + H₂O

The stoichiometry of the reaction is 1:1:1 between 3-hydroxy-4-nitrobenzoic acid, ethyl iodide, and sodium hydroxide to produce one mole of this compound.

Quantitative Data for Theoretical Yield Calculation

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | 183.12[4] |

| Ethyl Iodide | C₂H₅I | 155.97 |

| Sodium Hydroxide | NaOH | 40.00 |

| This compound | C₉H₉NO₅ | 211.17[5] |

To determine the limiting reactant, the number of moles of each reactant is calculated by dividing its mass by its molar mass. The reactant with the smallest number of moles, considering the stoichiometry, is the limiting reactant. The theoretical yield in grams is then calculated by multiplying the number of moles of the limiting reactant by the molar mass of the product.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

3-Hydroxy-4-nitrobenzoic acid

-

Ethyl iodide

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone (anhydrous) or Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxy-4-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) or sodium hydroxide (1.1 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as acetone or DMF, to the flask.

-

Addition of Ethylating Agent: Add ethyl iodide (1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Work-up - Acidification: To the residue, add deionized water. Slowly add 1 M HCl to acidify the aqueous solution to a pH of approximately 2, which will precipitate the crude this compound.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.

-

Work-up - Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a solid product.

Visualization of the Synthetic Workflow

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound via the Williamson ether synthesis and a clear methodology for calculating its theoretical yield. The provided experimental protocol, based on established chemical principles, offers a reliable starting point for laboratory-scale preparation. As a versatile intermediate, this compound holds significant potential for applications in medicinal chemistry and materials science, making a thorough understanding of its synthesis a valuable asset for researchers in these fields.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Ethoxybenzoic Acid

This guide provides a comprehensive technical overview of the principles and practices governing electrophilic aromatic substitution (EAS) reactions on 3-ethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the nuanced interplay of substituent effects that dictate the regioselectivity and reactivity of this versatile building block. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental design, ensuring a robust and field-proven understanding of the topic.

Core Physicochemical Properties of 3-Ethoxybenzoic Acid

A foundational understanding of the substrate is paramount before exploring its reactivity. 3-Ethoxybenzoic acid is a white to off-white crystalline solid at ambient temperature.[1] Its key properties, essential for handling, storage, and reaction setup, are summarized below.[2][3]

| Property | Value |

| IUPAC Name | 3-ethoxybenzoic acid |

| CAS Number | 621-51-2 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Melting Point | 136-140 °C |

| Appearance | White to light yellow crystalline powder |

| SMILES | CCOc1cccc(c1)C(=O)O |

The Dueling Directives: Substituent Effects on the Aromatic Ring

The regiochemical outcome of any electrophilic attack on 3-ethoxybenzoic acid is determined by the competing electronic effects of its two substituents: the ethoxy group (-OCH₂CH₃) and the carboxylic acid group (-COOH).[4]

The Ethoxy Group: An Activating Ortho-, Para-Director

The ethoxy group is a powerful activating group.[5] The oxygen atom, directly attached to the benzene ring, possesses lone pairs of electrons that it can donate into the π-system through resonance (+R effect). This donation significantly increases the electron density of the ring, particularly at the positions ortho and para to itself (C2, C4, and C6), making the ring more nucleophilic and thus more reactive towards electrophiles.[4][6] While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant in stabilizing the carbocation intermediate formed during electrophilic attack.

The Carboxylic Acid Group: A Deactivating Meta-Director

Conversely, the carboxylic acid group is a strong deactivating group.[5][7] Both the inductive and resonance effects (-I and -R) of the carbonyl and hydroxyl components withdraw electron density from the aromatic ring. This withdrawal makes the ring electron-deficient, less nucleophilic, and therefore less reactive towards electrophiles compared to unsubstituted benzene.[7][8] The resonance structures show that this electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position (C5) as the least deactivated and thus the preferred site for electrophilic attack relative to the other positions.[4]

Predicting Regioselectivity: A Synthesis of Effects

When both an activating and a deactivating group are present, the activating group's directing effect typically governs the position of substitution. In 3-ethoxybenzoic acid, the powerful ortho-, para-directing influence of the ethoxy group overrides the meta-directing influence of the carboxylic acid.

The available positions for substitution are:

-

C2: ortho to -OEt, ortho to -COOH. Sterically hindered and deactivated by proximity to -COOH.

-

C4: ortho to -OEt, meta to -COOH. Activated by -OEt.

-

C5: meta to -OEt, meta to -COOH. The preferred position for the -COOH director, but less activated than C4/C6.

-

C6: para to -OEt, ortho to -COOH. Activated by -OEt.

Therefore, electrophilic attack is strongly favored at the C4 and C6 positions, which are activated by the ethoxy group. Between these two, C4 is often the major product due to reduced steric hindrance compared to the C2 position, which is flanked by two substituents.

Caption: Competing directing effects in 3-ethoxybenzoic acid.

Key Electrophilic Aromatic Substitution Reactions

The general mechanism for EAS involves two primary steps: 1) attack of the aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion, and 2) deprotonation to restore aromaticity.[9][10]

Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring.[11] The electrophile is the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.[7] For 3-ethoxybenzoic acid, nitration proceeds predictably, directed by the ethoxy group.

Predicted Major Product: 3-Ethoxy-4-nitrobenzoic acid.[12]

Caption: Reaction mechanism for the nitration of 3-ethoxybenzoic acid.

Experimental Protocol: Synthesis of this compound [12]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3-ethoxybenzoic acid (1.0 eq) in concentrated sulfuric acid.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid, keeping the mixture cool.

-

Addition: Slowly add the cold nitrating mixture dropwise to the solution of 3-ethoxybenzoic acid. It is critical to maintain the internal reaction temperature below 5°C to prevent over-nitration and side reactions.

-

Reaction: After the addition is complete, continue stirring the mixture at 0°C for 2 hours. Subsequently, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Pour the reaction mixture slowly over a large volume of crushed ice.

-

Isolation: Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: Dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Halogenation

Halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the ring. The reaction typically requires a Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, to polarize the halogen molecule and generate a sufficiently strong electrophile.[13]

-

Reagents: Br₂ / FeBr₃ or Cl₂ / AlCl₃

-

Predicted Major Products: A mixture of 4-bromo-3-ethoxybenzoic acid and 6-bromo-3-ethoxybenzoic acid.

The protocol would be analogous to standard aromatic halogenations, involving the slow addition of the halogen to a solution of 3-ethoxybenzoic acid and the Lewis acid catalyst in a suitable inert solvent.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO₃H). It is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[11] The electrophile is sulfur trioxide (SO₃). This reaction is often reversible.

-

Reagents: Fuming H₂SO₄ (SO₃)

-

Predicted Major Products: A mixture of 3-ethoxy-4-sulfobenzoic acid and 3-ethoxy-6-sulfobenzoic acid.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not effective on 3-ethoxybenzoic acid.[14] There are two primary reasons for this:

-

Deactivated Ring: The carboxylic acid group strongly deactivates the ring, making it insufficiently nucleophilic to attack the carbocation (alkylation) or acylium ion (acylation) electrophiles.[14]

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pairs on the oxygen atoms of the carboxylic acid group, forming a complex. This further deactivates the ring and renders the catalyst ineffective for its intended purpose of generating the electrophile.[15]

General Experimental Workflow and Characterization

A robust experimental workflow is critical for successful synthesis and validation. The process involves careful execution of the reaction followed by systematic purification and characterization of the product.

Caption: General experimental workflow for EAS on 3-ethoxybenzoic acid.

Product identity and purity are confirmed using standard analytical techniques. For a hypothetical product like this compound, one would expect:

-

¹H NMR: Distinct signals for the aromatic protons, with coupling patterns indicative of a 1,2,4-trisubstituted ring, along with a characteristic triplet and quartet for the ethoxy group.[1]

-

Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product. Common fragmentation patterns include the loss of -OH, -COOH, and the ethoxy group.[1]

-

Melting Point: A sharp melting point range consistent with a pure compound.

Conclusion

The electrophilic aromatic substitution of 3-ethoxybenzoic acid is a prime example of competitive substituent effects. The activating, ortho-, para-directing ethoxy group is the dominant influence, directing incoming electrophiles primarily to the C4 and C6 positions. However, the overall reactivity of the molecule is diminished by the deactivating meta-directing carboxylic acid group, which also precludes the use of standard Friedel-Crafts conditions. A thorough understanding of these electronic principles is essential for any scientist aiming to utilize 3-ethoxybenzoic acid as a scaffold in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. m.youtube.com [m.youtube.com]

- 7. sga.profnit.org.br [sga.profnit.org.br]

- 8. Directing Effects | ChemTalk [chemistrytalk.org]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Aromatic Reactivity [www2.chemistry.msu.edu]

- 14. youtube.com [youtube.com]

- 15. byjus.com [byjus.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

The Strategic Utility of 4-Ethoxy-3-nitrobenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the design and synthesis of novel therapeutic agents. 4-Ethoxy-3-nitrobenzoic acid has emerged as a particularly valuable scaffold due to its inherent structural features that allow for diverse and strategic chemical modifications. The presence of a carboxylic acid, a nitro group, and an ethoxy group on a benzene ring provides a trifecta of reactive sites and modulating elements, making it a key intermediate in the synthesis of a range of biologically active molecules.[1]

This technical guide provides a comprehensive overview of the applications of 4-ethoxy-3-nitrobenzoic acid in pharmaceutical development. It details its role as a precursor, outlines key chemical transformations, and provides field-proven protocols for its utilization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies employed.

The Strategic Importance of Functional Groups

The utility of 4-ethoxy-3-nitrobenzoic acid in drug design is rooted in the distinct roles of its three functional groups:

-

Carboxylic Acid: This group serves as a primary handle for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals. Amidation allows for the introduction of a vast array of side chains and functional groups, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[2]

-

Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring.[1] More importantly, it serves as a masked amino group. The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities, including the introduction of new pharmacophores and the formation of heterocyclic ring systems.[3]

-

Ethoxy Group: The ethoxy group plays a significant role in modulating the physicochemical properties of the final compound. Compared to a methoxy group, the ethoxy group can offer subtle but critical advantages in terms of lipophilicity, metabolic stability, and target engagement.[3] Structure-activity relationship (SAR) studies have shown that the ethoxy substituent can lead to enhanced potency in certain classes of bioactive molecules.[3]

Core Synthetic Transformations and Protocols

The journey from 4-ethoxy-3-nitrobenzoic acid to a potential drug candidate typically involves two key synthetic transformations: the reduction of the nitro group and the formation of an amide bond. The order of these steps can be strategically chosen based on the overall synthetic route and the compatibility of other functional groups.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

The reduction of the nitro group to an amine is a critical step in unlocking the synthetic potential of 4-ethoxy-3-nitrobenzoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used, efficient, and clean method for this transformation.

Reaction Scheme:

References

Application Note & Protocols: Selective Reduction of the Nitro Group in 3-Ethoxy-4-nitrobenzoic Acid

Abstract

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal for the production of pharmaceuticals, dyes, and agrochemicals.[1][2] This guide provides a comprehensive overview and detailed protocols for the selective reduction of 3-Ethoxy-4-nitrobenzoic acid to 3-Ethoxy-4-aminobenzoic acid, a valuable intermediate in drug development. We present two robust methodologies: catalytic hydrogenation using Palladium on Carbon (Pd/C) and a chemical reduction using Tin(II) Chloride (SnCl₂). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, field-proven protocols to ensure reliable and efficient synthesis.

Introduction: Significance and Strategy

3-Ethoxy-4-aminobenzoic acid is a key building block in medicinal chemistry. Its synthesis via the reduction of the corresponding nitro compound is a critical step. The choice of reduction method is paramount, as it dictates reaction efficiency, chemoselectivity, and scalability while needing to tolerate the existing ethoxy and carboxylic acid functionalities.

The transformation of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[3] The primary challenge lies in achieving high conversion and selectivity without affecting other functional groups or the aromatic ring. This guide compares two of the most reliable methods to achieve this transformation.[4]

Caption: General reaction scheme for the reduction of this compound.

Mechanistic Considerations: The Reduction Pathway

The reduction of nitroarenes to anilines can follow two primary mechanistic pathways, though the "direct hydrogenation" route is most commonly cited for the methods discussed herein.[3]

-

Direct Hydrogenation Pathway: This involves the stepwise addition of hydrogen (or electron/proton equivalents) to the nitrogen atom.

-

R-NO₂ (Nitro): The starting material.

-

R-NO (Nitroso): A two-electron reduction product.

-

R-NHOH (Hydroxylamine): A four-electron reduction intermediate. This species can sometimes accumulate, especially under specific pH or catalyst conditions.[5]

-

R-NH₂ (Amine): The final, fully reduced six-electron product.

-

-

Condensation Pathway: This route involves the condensation of intermediates like nitrosoarenes and hydroxylamines to form azoxy, azo, and hydrazo species, which are then reductively cleaved to the aniline. This pathway is less common under the conditions described but can lead to impurities if the reaction is not optimized.

Understanding these pathways is crucial for troubleshooting, as the presence of dimeric impurities can indicate incomplete reduction or non-optimal reaction conditions.

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method due to its high efficiency, clean reaction profile, and simple work-up, as the catalyst can be removed by filtration.[6][7] Palladium on carbon (Pd/C) is a highly effective and versatile heterogeneous catalyst for the reduction of nitro groups.[8]

Principle: The reaction occurs on the surface of the palladium catalyst. Gaseous hydrogen (H₂) is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the surface, where it undergoes stepwise reduction by the activated hydrogen.[9]

Experimental Protocol: Pd/C Hydrogenation

This protocol details the reduction of this compound using a standard hydrogenation apparatus (e.g., a Parr shaker) or a balloon hydrogenation setup.

Safety Precautions:

-

Palladium on carbon is pyrophoric, especially when dry and exposed to air after use. Handle with care and never allow the filtered catalyst to dry completely in the open.

-

Hydrogen gas is highly flammable and explosive. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood, away from ignition sources.

Materials & Equipment:

-

This compound

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas source (cylinder or balloon)

-

Hydrogenation vessel (e.g., Parr bottle) or round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |

| This compound | 211.18 | 10.0 | 2.11 g | 1.0 |

| 10% Pd/C (50% wet) | N/A | N/A | ~100-200 mg | 5-10 mol% (dry basis) |

| Solvent (Methanol) | 32.04 | N/A | 50 mL | N/A |

| Hydrogen (H₂) | 2.02 | Excess | 1-3 atm (50 psi) | N/A |

Step-by-Step Procedure:

-

Vessel Preparation: To a hydrogenation vessel, add this compound (2.11 g, 10.0 mmol) and a magnetic stir bar.

-

Solvent Addition: Add methanol (50 mL) to dissolve the starting material.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (~100 mg, dry basis) to the solution. Note: Add the catalyst last to minimize exposure to air.

-

System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system by evacuating the air and backfilling with nitrogen or argon three times. Then, repeat the purge cycle three times with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atmospheres or up to 50 psi on a Parr apparatus) and begin vigorous stirring.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake on the apparatus gauge. Alternatively, the reaction can be monitored by TLC or LC-MS by carefully depressurizing, purging with nitrogen, and removing a small aliquot.

-

Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen pressure and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Step: Keep the Celite® pad and the filtered catalyst wet with solvent at all times to prevent ignition. Wash the filter cake with additional methanol (2 x 10 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield 3-Ethoxy-4-aminobenzoic acid as a solid. The product is often of high purity but can be recrystallized from an ethanol/water mixture if necessary.

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Method 2: Chemical Reduction with Tin(II) Chloride (SnCl₂)

Chemical reduction using metals in acidic media is a classic and highly reliable method.[4] Tin(II) chloride (SnCl₂) is a mild and effective reagent for the reduction of aromatic nitro groups, often used when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction of other functional groups.[6][10]

Principle: The reduction proceeds via a series of single-electron transfers from the Sn²⁺ ion to the nitro group.[11] In an acidic medium, the resulting negatively charged intermediates are protonated, eventually leading to the formation of the amine. The overall stoichiometry requires multiple equivalents of the tin reagent.[12]

Experimental Protocol: SnCl₂ Reduction

This protocol describes the reduction using Tin(II) Chloride dihydrate in an alcoholic solvent.

Safety Precautions:

-

Concentrated hydrochloric acid is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

The reaction can be exothermic.

-

Tin compounds can be toxic; handle with care and dispose of waste properly.[11]

Materials & Equipment:

-

This compound

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Reagent Table: